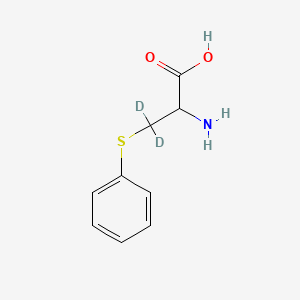

S-Phenyl-DL-cysteine-3,3-d2

Description

BenchChem offers high-quality S-Phenyl-DL-cysteine-3,3-d2 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about S-Phenyl-DL-cysteine-3,3-d2 including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C9H11NO2S |

|---|---|

Molecular Weight |

199.27 g/mol |

IUPAC Name |

2-amino-3,3-dideuterio-3-phenylsulfanylpropanoic acid |

InChI |

InChI=1S/C9H11NO2S/c10-8(9(11)12)6-13-7-4-2-1-3-5-7/h1-5,8H,6,10H2,(H,11,12)/i6D2 |

InChI Key |

XYUBQWNJDIAEES-NCYHJHSESA-N |

Isomeric SMILES |

[2H]C([2H])(C(C(=O)O)N)SC1=CC=CC=C1 |

Canonical SMILES |

C1=CC=C(C=C1)SCC(C(=O)O)N |

Origin of Product |

United States |

Foundational & Exploratory

Technical Guide: S-Phenylcysteine (SPC) Adducts as Cumulative Benzene Biomarkers

Topic: Role of S-phenylcysteine as a benzene exposure biomarker Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

Benzene is a pervasive hematotoxin and leukemogen requiring rigorous biological monitoring. While urinary S-phenylmercapturic acid (SPMA) serves as the gold standard for recent exposure (window < 24 hours), it fails to capture cumulative or chronic low-level dosing.

S-phenylcysteine (SPC) , specifically when measured as a stable adduct to hemoglobin (Hb) or serum albumin (SA), fills this critical gap. By covalently binding to cysteine residues on blood proteins, benzene oxide (the reactive electrophile) creates a "molecular dosimeter" that integrates exposure over the lifespan of the protein (120 days for Hb; ~20 days for SA).

This guide delineates the mechanistic formation, analytical isolation, and validation of SPC adducts, contrasting their utility with traditional urinary metabolites.

Mechanistic Foundation: The SPC Pathway

The utility of SPC as a biomarker is rooted in the bioactivation of benzene.[1][2][3][4] Unlike phenol (the major metabolite), the mercapturic acid pathway represents the detoxification of the electrophilic species responsible for toxicity.

Bioactivation and Adduct Formation

Benzene is oxidized by CYP2E1 to benzene oxide , a highly unstable epoxide. This intermediate faces two fates:

-

Detoxification: Conjugation with glutathione (GSH) via Glutathione S-Transferase (GST), eventually processing to SPMA for urinary excretion.

-

Adduct Formation: Direct alkylation of nucleophilic cysteine thiol groups on blood proteins (Hemoglobin/Albumin), forming Protein-S-phenylcysteine (Protein-SPC) .[3]

Because the erythrocyte lacks the machinery to repair these protein adducts, the SPC moiety persists for the life of the cell, providing a retrospective record of exposure.

Pathway Visualization

The following diagram illustrates the bifurcation between urinary metabolite formation (SPMA) and protein adduct accumulation (SPC).

Figure 1: Bifurcation of benzene metabolism into urinary metabolites (SPMA) and protein adducts (Hb-SPC).

Comparative Utility: SPC vs. SPMA

For drug development and toxicological studies, selecting the correct biomarker depends on the exposure window of interest.

| Feature | S-Phenylmercapturic Acid (SPMA) | S-Phenylcysteine (SPC Adduct) |

| Matrix | Urine | Whole Blood (Globin) or Plasma (Albumin) |

| Detection Window | Recent (12–24 hours) | Cumulative (Weeks to Months) |

| Half-Life | ~9–12 hours | ~60 days (Hb); ~20 days (Albumin) |

| Sensitivity | High (detects < 0.1 ppm exposure) | Moderate (requires enrichment/hydrolysis) |

| Mechanism | Detoxification product | Biologically Effective Dose (BED) |

| Confounder | Smoking (trace levels) | Smoking (trace levels) |

| Primary Use | Routine Occupational Monitoring | Retrospective Epidemiology / Chronic Tox |

Key Insight: SPMA levels fluctuate rapidly with shift work or intermittent exposure. SPC adducts integrate the "area under the curve" (AUC) of exposure, making them superior for correlating toxicity with chronic low-level dosing.

Analytical Protocol: Determination of Globin-SPC

Quantifying SPC requires releasing the moiety from the protein backbone.[1] The following protocol utilizes Acid Hydrolysis followed by LC-MS/MS , a method superior to the older Raney Nickel cleavage (which indirectly measured benzene) due to its molecular specificity.

Protocol Overview

-

Globin Isolation: Separate erythrocytes, lyse, and precipitate globin.

-

Hydrolysis: 6M HCl releases SPC from the peptide chain.

-

Enrichment: Solid Phase Extraction (SPE) to remove bulk amino acids.

-

Quantitation: Isotope Dilution LC-MS/MS.

Step-by-Step Methodology

Phase A: Sample Preparation

-

Lysis: Centrifuge 2 mL whole blood (3000 x g, 10 min). Discard plasma. Wash RBCs 3x with saline. Lyse with 2 volumes of HPLC-grade water.

-

Precipitation: Add cold acidic acetone (1% HCl in acetone) dropwise to lysate to precipitate globin. Centrifuge and wash pellet with pure acetone until supernatant is colorless (removes heme).

-

Drying: Speed-vac the white globin pellet to dryness.

Phase B: Hydrolysis & Extraction

-

Internal Standard: Add 50 pmol of isotope-labeled standard (d5-SPC or 13C-SPC ) to 10 mg of dried globin.

-

Hydrolysis: Resuspend in 6M HCl. Incubate at 110°C for 24 hours in a sealed, nitrogen-purged vial.

-

SPE Cleanup:

-

Condition MCX (Mixed-mode Cation Exchange) cartridge with MeOH and water.

-

Load hydrolysate.

-

Wash with 0.1M HCl (removes neutrals).

-

Elute SPC with 5% NH4OH in MeOH.

-

-

Reconstitution: Evaporate eluate and reconstitute in mobile phase (0.1% Formic Acid).

Phase C: LC-MS/MS Parameters

-

Column: C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.7 µm).

-

Mobile Phase: (A) 0.1% Formic Acid in Water, (B) Acetonitrile.

-

Gradient: 5% B to 95% B over 8 minutes.

-

MS Mode: Positive Electrospray Ionization (ESI+), Multiple Reaction Monitoring (MRM).

MRM Transitions:

-

Target (SPC): m/z 198.1 → 105.0 (Quantifier), 198.1 → 152.0 (Qualifier).

-

Internal Standard (d5-SPC): m/z 203.1 → 110.0.

Analytical Workflow Diagram

Figure 2: Analytical workflow for extracting and quantifying SPC from hemoglobin.

Validation & Interpretation

To ensure data trustworthiness (Trustworthiness in E-E-A-T), the following criteria must be met:

-

Linearity: The response must be linear from 1 pmol/g to 500 pmol/g globin.

-

Background Subtraction: Unexposed humans may show trace background signals (likely from dietary sources or smoking). A control group is mandatory.

-

Correlation: In controlled animal studies, SPC adduct levels correlate linearly with airborne benzene concentrations (

). In humans, levels of 20–50 pmol/g globin have been observed in workers exposed to >1 ppm benzene.

Causality Check: If SPMA is high but SPC is low, it suggests an acute, recent exposure. If SPC is high but SPMA is low, it indicates past chronic exposure that has ceased recently (within the last few days).

References

-

Biological monitoring of exposure to benzene: a comparison between S-phenylmercapturic acid, trans,trans-muconic acid, and phenol. Source: PubMed / NIH URL:[Link]

-

Biological markers of exposure to benzene: S-phenylcysteine in albumin. Source: Carcinogenesis (Oxford Academic) URL:[Link]

-

Analysis of S-phenyl-L-cysteine in globin as a marker of benzene exposure. Source: PubMed / NIH URL:[Link]

-

S-phenylcysteine in albumin as a benzene biomarker. Source: Environmental Health Perspectives (PMC) URL:[5][Link]

-

Highly efficient preparation of active S-phenyl-L-cysteine with tryptophan synthase using a chemoenzymatic method. Source: BMC Chemistry URL:[Link]

Sources

- 1. S-phenylcysteine in albumin as a benzene biomarker - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Biological markers of exposure to benzene: S-phenylcysteine in albumin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. academic.oup.com [academic.oup.com]

- 5. 4. Mechanistic and Other Relevant Data - Benzene - NCBI Bookshelf [ncbi.nlm.nih.gov]

Topic: Metabolic Pathway of Benzene to S-Phenylcysteine Adducts

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword: From Ubiquitous Pollutant to Cellular Adduct

Benzene is a fundamental aromatic hydrocarbon, an essential component in industrial chemistry, yet it is also a pervasive environmental pollutant and a definitive Group 1 human carcinogen, causally linked to acute myeloid leukemia and other hematopoietic disorders.[1][2][3] The toxicity of benzene is not inherent to the parent molecule itself; rather, it is a consequence of its complex metabolic activation within the body, primarily in the liver.[1][4][5] This bioactivation process generates a cascade of reactive electrophilic metabolites capable of covalently binding to cellular macromolecules, including proteins and DNA, leading to cellular damage and initiating carcinogenic processes.

Among the most significant and well-characterized products of this metabolic pathway are S-phenylcysteine (SPC) adducts, formed on proteins such as albumin and hemoglobin, and its downstream urinary metabolite, S-phenylmercapturic acid (SPMA).[6][7][8] These molecules have emerged as highly specific and sensitive biomarkers of benzene exposure, providing a crucial window into the internal dose received by an individual. Understanding the precise biochemical steps that transform an inert benzene molecule into these revealing adducts is paramount for toxicological risk assessment, molecular epidemiology, and the development of safer chemical alternatives. This guide provides a detailed exploration of this critical metabolic pathway, the enzymatic machinery involved, and the state-of-the-art analytical methodologies for its quantification.

Part 1: The Core Bioactivation and Detoxification Pathway

The journey from benzene to its mercapturic acid metabolites involves a series of enzymatic reactions that represent a balance between metabolic activation and detoxification. The key initiating event is the oxidation of the stable benzene ring, a step that transforms it into a highly reactive electrophile.

Step 1: P450-Mediated Oxidation to Benzene Oxide

The metabolic odyssey begins in the liver, where benzene is oxidized by the cytochrome P450 mixed-function oxidase system. The principal enzyme responsible for this initial, rate-limiting step is Cytochrome P450 2E1 (CYP2E1).[4][9][10] This reaction introduces an oxygen atom across one of the double bonds of the benzene ring, forming the highly reactive epoxide, benzene oxide .

Benzene oxide exists in a dynamic equilibrium with its valence tautomer, oxepin .[4][11] This epoxide is a critical branching point in benzene metabolism; it can undergo several transformations, but its reaction with cellular nucleophiles is the genesis of the S-phenylcysteine adducts.

Caption: Initial oxidation of benzene to benzene oxide by CYP2E1.

Step 2: Glutathione Conjugation - A Critical Detoxification Route

As a reactive electrophile, benzene oxide is a target for detoxification via conjugation with the endogenous antioxidant tripeptide, glutathione (GSH). This reaction is a cornerstone of Phase II metabolism, designed to neutralize reactive species and increase their water solubility for excretion.

The nucleophilic thiol group of glutathione attacks the epoxide ring of benzene oxide. This conjugation can occur spontaneously but is significantly accelerated by the catalytic action of Glutathione S-transferases (GSTs).[5][12][13] Specific isoforms, such as GSTT1 and GSTP1, have been shown to be particularly important in this process.[5][14][15] The initial product, 1-(S-glutathionyl)-cyclohexa-3,5-dien-2-ol , is an unstable intermediate that readily undergoes dehydration to form the more stable aromatic conjugate, S-phenylglutathione .[12][13]

The efficiency of this GST-mediated conjugation is a critical determinant of an individual's susceptibility to benzene toxicity. Genetic polymorphisms in GST genes can lead to significant inter-individual differences in detoxification capacity, influencing the levels of circulating reactive metabolites and, consequently, the risk of adverse health effects.[14]

Part 2: Processing to Mercapturic Acid and Protein Adducts

Once S-phenylglutathione is formed, it enters the mercapturic acid pathway, a well-defined metabolic route for processing glutathione conjugates. Concurrently, the parent electrophile, benzene oxide, can directly adduct to proteins, forming a long-lived biomarker of exposure.

The Mercapturic Acid Pathway

The conversion of S-phenylglutathione to the final excretable product, SPMA, involves three sequential enzymatic steps.[16][17]

-

Glutamate Removal: The enzyme γ-glutamyltransferase (GGT) cleaves the γ-glutamyl residue from S-phenylglutathione, yielding S-phenyl-L-cysteinylglycine .

-

Glycine Removal: Subsequently, dipeptidases hydrolyze the peptide bond between cysteine and glycine, releasing glycine and forming S-phenyl-L-cysteine (SPC) .

-

N-Acetylation: In the final step, the free amino group of S-phenyl-L-cysteine is acetylated by cysteine S-conjugate N-acetyltransferase (NAT) , using acetyl-CoA as the acetyl donor.[16][17][18] This reaction produces the final, water-soluble metabolite, S-phenylmercapturic acid (SPMA) , which is efficiently eliminated from the body via urine.

Parallel Pathway: Formation of Protein Adducts

While the glutathione conjugation pathway serves to detoxify and eliminate benzene oxide, this reactive intermediate can also directly react with other cellular nucleophiles before it is intercepted by GSH. Of particular importance are the cysteine residues within blood proteins. Benzene oxide can covalently bind to the sulfhydryl group of cysteine residues in proteins like hemoglobin and, more significantly, albumin, to form stable S-phenylcysteine (SPC) adducts .[6][13]

The causality behind the utility of these protein adducts as biomarkers is their longevity. While urinary metabolites like SPMA reflect recent exposure (hours to days), albumin has a half-life of approximately 20-25 days. Therefore, SPC-albumin adducts provide an integrated measure of the internal dose of benzene oxide over a much longer time window, making them invaluable for chronic exposure assessment.[6]

Caption: Complete metabolic pathway of benzene to SPMA and SPC protein adducts.

Part 3: Authoritative Analytical Methodologies

The accurate quantification of SPMA and SPC adducts is essential for their use as biomarkers in research and clinical settings. The gold standard for this analysis is liquid chromatography-tandem mass spectrometry (LC-MS/MS), a technique that offers unparalleled sensitivity and specificity.

Experimental Protocol: Quantification of Urinary SPMA by LC-MS/MS

This protocol is based on established methods, such as NIOSH Method 8326, and represents a self-validating system through the use of an internal standard.[19]

1. Sample Collection and Preparation: a. Collect end-of-shift urine samples in polypropylene containers. b. Immediately after collection, freeze samples at -20°C or lower to prevent degradation.[19] c. Prior to analysis, thaw samples to room temperature and vortex thoroughly to ensure homogeneity. d. Transfer a precise aliquot (e.g., 4.0 mL) of urine to a culture tube. e. Causality: The key to quantification is the addition of a known amount of a stable isotope-labeled internal standard (e.g., S-phenyl-d5-mercapturic acid). This standard co-purifies with the analyte and experiences identical matrix effects and ionization suppression/enhancement, allowing for highly accurate ratiometric quantification.

2. Solid-Phase Extraction (SPE) for Sample Cleanup: a. Conditioning: Condition a C18 SPE cartridge with sequential washes of a strong organic solvent (e.g., acetone or methanol) followed by equilibration with HPLC-grade water.[19] This activates the stationary phase for proper analyte retention. b. Loading: Load the urine sample (containing the internal standard) onto the cartridge at a slow, controlled flow rate (e.g., <1 mL/min). c. Washing: Wash the cartridge with HPLC-grade water to remove salts, urea, and other polar interferences that do not bind to the C18 phase. d. Elution: Elute the retained SPMA and internal standard from the cartridge using an organic solvent like acetone or methanol.[19] e. Evaporation & Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen or using a vacuum concentrator. Reconstitute the dried extract in a small, precise volume of the initial HPLC mobile phase. This step concentrates the analyte and ensures compatibility with the chromatographic system.

3. LC-MS/MS Analysis: a. Chromatography: Inject the reconstituted sample onto a reverse-phase C18 HPLC column. Perform a gradient elution using mobile phases typically consisting of water and acetonitrile, both containing a small amount of acid (e.g., 0.1% acetic or formic acid) to ensure proper protonation and peak shape. b. Mass Spectrometry: Analyze the column effluent using a tandem mass spectrometer equipped with an electrospray ionization (ESI) source, typically operated in positive or negative ion mode. c. Detection (Multiple Reaction Monitoring - MRM): The system is set to specifically monitor the transition of the SPMA precursor ion to a characteristic product ion. A second MRM transition is monitored for the internal standard. This highly selective detection method filters out chemical noise, providing exceptional sensitivity.

Caption: Analytical workflow for urinary SPMA quantification.

Part 4: Data Interpretation and Field Insights

The quantitative data derived from SPMA analysis provides a direct link to benzene exposure levels. While background levels exist due to diet and environmental sources, occupationally exposed individuals show significantly higher concentrations.

Table 1: Representative Urinary SPMA Concentrations and Benzene Exposure

| Exposure Level (8-hr TWA) | Typical End-of-Shift Urinary SPMA (µg/g creatinine) | Reference |

| Background (Non-smokers) | < 1.0 | [8] |

| ~0.1 ppm Benzene | ~2-5 | [20] |

| ~1.0 ppm Benzene | ~15-30 | [7][21] |

Note: These values are illustrative and can vary based on individual metabolism (genetic factors), workload, and co-exposures.

Expert Insights and Causality:

-

Specificity: SPMA is considered a superior biomarker to other benzene metabolites like phenol or trans,trans-muconic acid (tt-MA), especially at low exposure levels (< 1 ppm).[4][21] This is because both phenol and tt-MA have significant dietary precursors (e.g., the preservative sorbic acid for tt-MA), leading to high background levels that can mask the contribution from low-level benzene exposure. SPMA, in contrast, has very low background levels, making it highly specific to benzene metabolism.[8]

-

Genetic Influence: The field has established that genetic variability is not just a theoretical concern but a practical determinant of biomarker levels. Deletions in the GSTT1 gene, for example, can significantly alter the amount of SPMA produced, explaining a substantial portion of the variance observed in exposed populations.[14] This underscores the importance of considering metabolic genotypes when interpreting biomonitoring data in research settings.

-

Adducts vs. Metabolites: The choice between analyzing urinary SPMA or protein adducts depends on the research question. For assessing recent or acute exposure, SPMA is the biomarker of choice due to its relatively short elimination half-life of about 9 hours.[21] For evaluating cumulative or chronic exposure over weeks to months, SPC-albumin adducts provide a more stable and integrated measure.

Conclusion

The metabolic pathway from benzene to S-phenylcysteine adducts is a well-elucidated cascade of biochemical events that is central to the toxicology of this important industrial chemical. The initial activation by CYP2E1 creates a reactive benzene oxide intermediate, which is then detoxified via the mercapturic acid pathway, culminating in the urinary excretion of S-phenylmercapturic acid. The direct adduction of benzene oxide to blood proteins provides a parallel and complementary biomarker of internal dose. The ability to precisely quantify these metabolites using robust analytical techniques like LC-MS/MS has revolutionized our understanding of benzene exposure and risk. For researchers and professionals in toxicology and drug development, a thorough grasp of this pathway is not merely academic; it is fundamental to protecting human health, conducting meaningful risk assessments, and designing safer chemicals for the future.

References

-

National Center for Biotechnology Information (2024). Benzene oxide. PubChem Compound Summary for CID 123736. [Link]

-

Bechtold, W. E., Willis, J. K., Sun, J. D., Griffith, W. C., & Reddy, T. V. (1992). Biological markers of exposure to benzene: S-phenylcysteine in albumin. Carcinogenesis, 13(7), 1217–1220. [Link]

-

Henderson, P. T., et al. (2005). Reactions of benzene oxide with thiols including glutathione. Chemical Research in Toxicology, 18(1), 136-143. [Link]

-

Rappaport, S. M., et al. (2009). Evidence That Humans Metabolize Benzene via Two Pathways. Environmental Health Perspectives, 117(6), 946–952. [Link]

-

Maestri, L., et al. (2005). Determination of free and total S-phenylmercapturic acid by HPLC/MS/MS in the biological monitoring of benzene exposure. Journal of Chromatography B, 827(1), 112-117. [Link]

-

Li, Y., et al. (2019). Highly efficient preparation of active S-phenyl-L-cysteine with tryptophan synthase using a chemoenzymatic method. RSC Advances, 9(43), 25163-25169. [Link]

-

Farmer, P. B., et al. (2005). The use of S-phenylmercapturic acid as a biomarker in molecular epidemiology studies of benzene. Chemico-Biological Interactions, 153-154, 97-102. [Link]

-

Snyder, R. (2004). The toxicology of benzene. Environmental Health Perspectives, 112(11), 1147-1152. [Link]

-

ResearchGate. Overview of benzene metabolism to SPMA. [Diagram]. [Link]

-

International Agency for Research on Cancer (2018). Benzene. In IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 120.[Link]

-

Zarth, A. T., et al. (2015). Benzene Oxide is a Substrate for Glutathione S-Transferases. Chemico-Biological Interactions, 242, 336-340. [Link]

-

Zarth, A. T., et al. (2015). Benzene Oxide Is a Substrate for Glutathione S-transferases. PubMed. [Link]

-

van Sittert, N. J., et al. (1993). Suitability of S-phenyl mercapturic acid and trans-trans-muconic acid as biomarkers for exposure to low concentrations of benzene. British Journal of Industrial Medicine, 50(5), 463-469. [Link]

-

Boogaard, P. J., & van Sittert, N. J. (1995). Application of the urinary S-phenylmercapturic acid test as a biomarker for low levels of exposure to benzene in industry. International Archives of Occupational and Environmental Health, 67(3), 163-171. [Link]

-

Centers for Disease Control and Prevention (2014). S-BENZYLMERCAPTURIC ACID AND S-PHENYLMERCAPTURIC ACID IN URINE: NMAM 8326.[Link]

-

Testai, E., et al. (2020). The mercapturic acid pathway. Archives of Toxicology, 94(2), 317-339. [Link]

-

Snyder, R. (2000). The toxicology of benzene. Drug and Chemical Toxicology, 23(1), 13-25. [Link]

-

Arnold, S. M., et al. (2020). Benzene metabolism and health risk evaluation: insights gained from biomonitoring. Critical Reviews in Toxicology, 50(10), 843-868. [Link]

-

Gut, I., et al. (1996). Cytochromes P450 in benzene metabolism and involvement of their metabolites and reactive oxygen species in toxicity. Environmental Health Perspectives, 104(Suppl 6), 1211-1218. [Link]

-

Testai, E., et al. (2020). The mercapturic acid pathway. Critical Reviews in Toxicology, 50(10), 843-868. [Link]

-

ResearchGate. The use of S-phenylmercapturic acid as a biomarker in molecular epidemiology studies of benzene.[Link]

- Google Patents.

-

Pastore, A., et al. (1998). Analysis of urine for cysteine, cysteinylglycine, and homocysteine by high-performance liquid chromatography. Clinical Chemistry, 44(4), 825-832. [Link]

-

U.S. Environmental Protection Agency (2002). Toxicological Review of Benzene (CAS No. 71-43-2) In Support of Summary Information on the Integrated Risk Information System (IRIS).[Link]

-

Rubino, F. M., et al. (2011). Measurement of S-methylcysteine and S-methyl-mercapturic acid in human urine by alkyl-chloroformate extractive derivatization and isotope-dilution gas chromatography-mass spectrometry. Biomedical Chromatography, 25(5), 613-620. [Link]

-

Thier, R., et al. (1999). Analysis of S-phenyl-L-cysteine in globin as a marker of benzene exposure. Archives of Toxicology, 73(4-5), 211-215. [Link]

-

Gao, A., et al. (2022). Plasma metabolomics study reveals the critical metabolic signatures for benzene-induced hematotoxicity. JCI Insight, 7(2), e153372. [Link]

-

Oakley, A. J. (2019). Glutathione S-Transferases: A Structural Perspective. Drug Metabolism Reviews, 51(2), 136-151. [Link]

-

ResearchGate. Pathways of benzene metabolism leading to reactive electrophilic species. [Diagram]. [Link]

-

Sreenivasulu, D., et al. (2018). Role of glutathione S-transferases in detoxification of a polycyclic aromatic hydrocarbon, methylcholanthrene. Chemico-Biological Interactions, 294, 122-130. [Link]

-

Rappaport, S. M., et al. (2012). Benzene Metabolism Is Dominated by a High-Affinity Pathway at Ambient Exposures with Implications for Cancer Risks. Cancer Research, 72(24), 6397-6404. [Link]

-

Public Health England (2019). Benzene: toxicological overview.[Link]

-

Bray, H. G., Franklin, T. J., & James, S. P. (1959). The formation of mercapturic acids. 3. N-Acetylation of S-substituted cysteines in the rabbit, rat and guinea pig. Biochemical Journal, 73(3), 465–473. [Link]

-

Organic Syntheses. Phenylthioacetylene.[Link]

-

Wikipedia. N-acetyltransferase.[Link]

-

YouTube. Glutathione S-transferase.[Link]

-

Witz, G. (1998). The fate of benzene-oxide. Toxicology and Industrial Health, 14(1-2), 115-127. [Link]

-

Seaton, M. J., et al. (1995). Benzene metabolism by human liver microsomes in relation to cytochrome P450 2E1 activity. Carcinogenesis, 16(10), 2287-2294. [Link]

-

Encyclopedia.pub. Glutathione-Mediated Conjugation of Anticancer Drugs.[Link]

-

Ingebrigtsen, K., et al. (1999). Cytochrome P450 destruction by benzene metabolites 1,4-benzoquinone and 1,4-hydroquinone and the formation of hydroxyl radicals in minipig liver microsomes. Toxicology, 134(2-3), 131-141. [Link]

-

ResearchGate. Benzene metabolism and primary carcinogenic pathways. [Diagram]. [Link]

-

Lee, H. Y., et al. (2023). Human Naa50 Shows Serotonin N-Acetyltransferase Activity, and Its Overexpression Enhances Melatonin Biosynthesis, Resulting in Osmotic Stress Tolerance in Rice. International Journal of Molecular Sciences, 24(3), 2686. [Link]

-

Powley, M. W., & Carlson, G. P. (2001). Cytochrome P450 isozymes involved in the metabolism of phenol, a benzene metabolite. Toxicology Letters, 125(1-3), 135-142. [Link]

Sources

- 1. The toxicology of benzene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The toxicology of benzene - PMC [pmc.ncbi.nlm.nih.gov]

- 3. gov.uk [gov.uk]

- 4. Evidence That Humans Metabolize Benzene via Two Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Benzene Oxide is a Substrate for Glutathione S-Transferases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Biological markers of exposure to benzene: S-phenylcysteine in albumin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Determination of free and total S-phenylmercapturic acid by HPLC/MS/MS in the biological monitoring of benzene exposure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The use of S-phenylmercapturic acid as a biomarker in molecular epidemiology studies of benzene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Cytochromes P450 in benzene metabolism and involvement of their metabolites and reactive oxygen species in toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. academic.oup.com [academic.oup.com]

- 11. experts.arizona.edu [experts.arizona.edu]

- 12. Reactions of benzene oxide with thiols including glutathione - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. 4. Mechanistic and Other Relevant Data - Benzene - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Benzene oxide is a substrate for glutathione S-transferases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. The mercapturic acid pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. tandfonline.com [tandfonline.com]

- 18. N-acetyltransferase - Wikipedia [en.wikipedia.org]

- 19. cdc.gov [cdc.gov]

- 20. researchgate.net [researchgate.net]

- 21. Suitability of S-phenyl mercapturic acid and trans-trans-muconic acid as biomarkers for exposure to low concentrations of benzene - PMC [pmc.ncbi.nlm.nih.gov]

S-Phenyl-DL-cysteine-3,3-d2 CAS number and molecular weight

Technical Monograph: S-Phenyl-DL-cysteine-3,3-d2 Role in Bioanalysis, Metabolic Profiling, and Toxicology

Executive Summary

S-Phenyl-DL-cysteine-3,3-d2 (SPC-d2) is a stable isotope-labeled analog of S-phenylcysteine, a critical intermediate in the metabolic detoxification of benzene via the mercapturic acid pathway. In analytical toxicology and pharmaceutical research, this compound serves as a "gold standard" Internal Standard (IS) for the quantification of benzene exposure biomarkers using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Its specific deuteration at the

Part 1: Physicochemical Specifications & Identity

Precise characterization is the foundation of analytical integrity. Unlike common reagents, stable isotopes often lack unique CAS registries; therefore, referencing the parent compound with specific isotopic enrichment data is standard practice.

Table 1: Chemical Identity and Properties

| Parameter | Specification |

| Compound Name | S-Phenyl-DL-cysteine-3,3-d2 |

| Synonyms | 3-(Phenylthio)-DL-alanine-3,3-d2; H-DL-Cys(Ph)-OH-d2 |

| CAS Number (Labeled) | N/A (Not currently assigned) |

| CAS Number (Unlabeled) | 5437-52-5 (Parent: S-Phenyl-DL-cysteine) |

| Chemical Formula | |

| Molecular Weight | 199.27 g/mol (Calculated); Unlabeled: 197.26 g/mol |

| Isotopic Purity | |

| Chemical Purity | |

| Solubility | Soluble in water (low pH), 1M HCl, and aqueous buffers; slightly soluble in methanol.[1][2][3][4][5][6] |

| Appearance | White to off-white crystalline solid |

Molecular Weight Calculation Logic

To ensure mass spectrometry accuracy, the molecular weight is derived using the atomic mass of Deuterium (

-

Base MW (C9H11NO2S): 197.26 Da[5]

-

Modification: Replacement of two

at C3 with two -

Mass Shift:

Da. -

Final MW:

Da.

Part 2: Synthesis & Isotopic Integrity

The synthesis of S-Phenyl-DL-cysteine-3,3-d2 generally follows a nucleophilic substitution pathway, modified to incorporate deuterium at the serine backbone.

Synthetic Route

The most robust synthesis involves the reaction of Thiophenol with a deuterated serine derivative, typically 3-Chloro-DL-alanine-3,3-d2 or via a ring-opening of a deuterated aziridine intermediate.

-

Precursor Selection: The deuterium must be located at the C3 position (beta-carbon) to prevent exchange with solvent protons. Protons on the amine (

) or carboxyl ( -

Reaction:

[5] -

Stereochemistry: The use of DL-precursors results in a racemic mixture. For non-chiral LC-MS methods, this is acceptable. If chiral separation is required, enzymatic resolution (using acylase I) or chiral HPLC purification is necessary to isolate the L-isomer.

Part 3: Bioanalytical Applications (The "Why")

Biomarker for Benzene Exposure

Benzene is metabolized in the liver into benzene oxide, which conjugates with glutathione. This conjugate is processed into S-Phenylcysteine (SPC) and finally acetylated to S-Phenylmercapturic Acid (S-PMA) , the primary urinary biomarker for benzene exposure.

-

Role of SPC-d2: It acts as the IS for measuring free S-Phenylcysteine or as a surrogate for S-PMA after hydrolysis protocols.

-

Mechanism: The d2-label provides a mass-resolved peak (

) that co-elutes with the analyte, correcting for matrix effects (ion suppression/enhancement) and extraction losses.

Metabolic Pathway Visualization

The following diagram illustrates the metabolic cascade where S-Phenylcysteine is formed and where the d2-standard is applied for quantification.

Figure 1: Metabolic pathway of benzene showing the formation of S-Phenylcysteine and the application point of the deuterated internal standard.

Part 4: Validated Experimental Protocol

Protocol: Quantification of S-Phenylcysteine in Biological Fluids via LC-MS/MS

This protocol utilizes SPC-d2 to achieve quantitative accuracy <15% CV (Coefficient of Variation).

Reagent Preparation

-

Stock Solution (1 mg/mL): Dissolve 1.0 mg of S-Phenyl-DL-cysteine-3,3-d2 in 1.0 mL of 0.1 M HCl. Note: Acidic conditions prevent oxidation of the sulfur atom.

-

Working IS Solution (1 µg/mL): Dilute the stock 1:1000 in 0.1% Formic Acid in Water.

Sample Extraction (Protein Precipitation)

-

Aliquot: Transfer 100 µL of plasma/urine to a 1.5 mL centrifuge tube.

-

Spike: Add 10 µL of Working IS Solution (SPC-d2). Vortex for 10 sec.

-

Precipitate: Add 300 µL of ice-cold Acetonitrile (ACN) containing 0.1% Formic Acid.

-

Incubate: Keep at -20°C for 10 minutes to ensure complete protein precipitation.

-

Centrifuge: Spin at 14,000 x g for 10 minutes at 4°C.

-

Transfer: Move supernatant to an LC vial.

LC-MS/MS Parameters

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: Water + 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Gradient: 5% B to 95% B over 5 minutes.

-

Detection (MRM Mode):

-

Analyte (SPC):

(Loss of -

Internal Standard (SPC-d2):

(Matches the +2 Da shift).

-

Data Analysis Logic

Calculate the Area Ratio (

Part 5: References

-

Russak, E. M., et al. (2019).[7] "Impact of Deuterium Substitution on the Pharmacokinetics of Pharmaceuticals." Annals of Pharmacotherapy, 53(2), 211-216.[7][8] [Link]

-

National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 10965476, S-Phenyl-D-cysteine.[5] Retrieved from [Link]

Sources

- 1. Exposome-Explorer - Cysteine (Compound) [exposome-explorer.iarc.fr]

- 2. cdnisotopes.com [cdnisotopes.com]

- 3. L-Phenylalanine-3,3-d2 98 atom % D | Sigma-Aldrich [sigmaaldrich.com]

- 4. theclinivex.com [theclinivex.com]

- 5. S-phenyl-D-cysteine | C9H11NO2S | CID 10965476 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. S-Phenyl-DL-cysteine-3,3-d2 | CymitQuimica [cymitquimica.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. medchemexpress.com [medchemexpress.com]

Technical Guide: Mechanism and Detection of Benzene Oxide-Hemoglobin Adducts

Executive Summary

This technical guide delineates the molecular mechanism by which benzene oxide (BO), the primary reactive metabolite of benzene, covalently binds to cysteine residues in hemoglobin (Hb). It specifically addresses the formation of S-phenylcysteine (SPC) , a stable biomarker used to quantify cumulative benzene exposure over the 120-day lifespan of erythrocytes.

This document is designed for application scientists and toxicologists. It moves beyond basic theory to provide a structural rationale for residue specificity (Cys93-

Molecular Basis of Interaction

The formation of hemoglobin adducts is a non-enzymatic post-translational modification resulting from the electrophilic attack of benzene metabolites on nucleophilic amino acid side chains.

Metabolic Activation

Benzene is chemically inert. Bioactivation occurs primarily in the liver via Cytochrome P450 2E1 (CYP2E1) , generating benzene oxide (BO).[1] BO exists in equilibrium with its valence tautomer, oxepin.[1]

-

Benzene Oxide (Epoxide): Highly electrophilic; responsible for protein alkylation.[1]

-

Oxepin: Precursor to ring-opening pathways (e.g., muconaldehyde).[1]

The Reaction Mechanism (The "Event")

The binding event follows an

Step-by-Step Chemical Progression:

-

Nucleophilic Attack: The thiolate anion (

) of the cysteine residue attacks the epoxide ring of BO. -

Ring Opening: This results in a dihydro-hydroxy-S-cysteinyl intermediate (a "pre-adduct").

-

Aromatization (Dehydration): The intermediate is thermodynamically unstable. It undergoes acid-catalyzed dehydration (loss of

) to restore the aromatic phenyl ring. -

Final Product: The stable S-phenylcysteine (SPC) adduct.

Note on Specificity: While N-terminal valine adducts are common for simple alkylators (e.g., ethylene oxide), the bulky, hydrophobic nature of the phenyl group and the high nucleophilicity of the thiol make cysteine the preferred target for benzene oxide.

Visualization of the Pathway

The following diagram illustrates the metabolic activation and subsequent binding mechanism.

Figure 1: Metabolic activation of benzene and the mechanism of S-phenylcysteine adduct formation.[2]

Structural Biology of the Target: Cys93-

While hemoglobin contains multiple cysteine residues, Cysteine-93 on the

Why Cys93- ?

-

Solvent Accessibility: Cys93-

is located on the surface of the F-helix, facing the solvent. Unlike Cys112- -

pKa Microenvironment: The local electrostatic environment lowers the pKa of the Cys93 thiol group, increasing the proportion of the reactive thiolate anion (

) present at physiological pH (7.4). -

Allosteric Sensitivity: This residue is functionally linked to the R (oxy)

T (deoxy) transition. Alkylation here can subtly alter oxygen affinity, though for toxicological monitoring, the presence of the adduct is the primary concern.

Analytical Validation Protocol

To validate the mechanism and quantify exposure, we utilize Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) . The following protocol is designed to isolate the globin, hydrolyze the protein, and quantify the released S-phenylcysteine.

Experimental Workflow

| Step | Procedure | Critical Mechanistic Note |

| 1. Lysis | Wash RBCs 3x with saline. Lyse with HPLC-grade water. | Removes plasma proteins (albumin) to ensure adducts measured are RBC-specific. |

| 2. Globin Precipitation | Add cold acidic acetone (1% HCl in acetone) to lysate. Centrifuge. | Precipitates globin while keeping heme in solution (heme removal prevents MS interference). |

| 3. Hydrolysis | Resuspend globin. Acid hydrolysis (6M HCl, 110°C, 24h) OR Enzymatic (Pronase E). | Acid hydrolysis is preferred for SPC as the thioether bond is stable, unlike ester bonds. |

| 4. Enrichment | Solid Phase Extraction (SPE) on C18 cartridges. | Removes salts and unmodified amino acids. SPC is hydrophobic (phenyl ring) and retains well on C18. |

| 5. Detection | LC-MS/MS (ESI Positive Mode). | Detection of the specific mass transition for SPC. |

LC-MS/MS Quantification Parameters

-

Target Analyte: S-Phenylcysteine (SPC)

-

Internal Standard: Isotope-labeled SPC (

-SPC) or -

Column: C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.8 µm).

-

Mobile Phase: A: 0.1% Formic Acid in Water; B: 0.1% Formic Acid in Acetonitrile.

MRM Transitions (Multiple Reaction Monitoring):

-

Quantifier Ion:

198.1 -

Qualifier Ion:

198.1

Analytical Logic Diagram

Figure 2: Standardized workflow for the extraction and quantification of S-phenylcysteine from hemoglobin.

Data Interpretation & Causality

When analyzing results from this protocol, the following causal relationships validate the data:

-

Linearity: SPC levels should exhibit a linear dose-response relationship with benzene concentration, reflecting the first-order kinetics of BO formation at non-saturating exposure levels.

-

Stability: Unlike DNA adducts which are repaired, Hb adducts accumulate over the erythrocyte lifespan (120 days). Therefore, SPC levels represent an integrated dose over the past 4 months, not just recent exposure.

-

Background Noise: Low levels of background adducts may be observed due to dietary sources or endogenous metabolism; however, occupational exposure typically elevates SPC levels by 10-100x above baseline.

References

-

Bechthold, W. E., et al. (1992). S-phenylcysteine formation in hemoglobin as a biological exposure index to benzene. Arch. Toxicol. Link

-

Yeowell-O'Connell, K., et al. (1996).[3] Analysis of Hemoglobin Adducts of Benzene Oxide by Gas Chromatography-Mass Spectrometry. Analytical Biochemistry.[3][4][5][6] Link

-

Rappaport, S. M., et al. (2002). Protein adducts as biomarkers of human benzene metabolism. Chemico-Biological Interactions.[1][7] Link

-

Waidyanatha, S., et al. (1998). Measurement of hemoglobin and albumin adducts of benzene oxide and benzoquinone. Chemical Research in Toxicology. Link

-

Georgiou-Siafis, S. K., et al. (2020).[8] Formation of novel N-acetylcysteine-hemin adducts...[8] European Journal of Pharmacology.[8] (Demonstrates thiol-heme interactions). Link

Sources

- 1. The Fate of Benzene Oxide - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Reactions of benzene oxide with thiols including glutathione - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Analysis of hemoglobin adducts of benzene oxide by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Hemoglobin adducts as an important marker of chronic exposure to low concentration of 1, 3-butadiene - PMC [pmc.ncbi.nlm.nih.gov]

- 6. LC-MS/MS screening strategy for unknown adducts to N-terminal valine in hemoglobin applied to smokers and nonsmokers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. WO1999023065A1 - Hemoglobin with chemically introduced disulfide cross-links and preparation thereof - Google Patents [patents.google.com]

- 8. Formation of novel N-acetylcysteine-hemin adducts abrogates hemin-induced cytotoxicity and suppresses the NRF2-driven stress response in human pro-erythroid K562 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Literature review on S-phenylcysteine hemoglobin adducts

Content Type: In-Depth Technical Guide Subject: Biomarker Analysis & Mechanism of Action Audience: Researchers, Analytical Chemists, Toxicologists

Executive Summary

S-phenylcysteine (SPC) hemoglobin adducts represent a definitive, retrospective biomarker for benzene exposure. Unlike urinary metabolites (e.g., S-phenylmercapturic acid, t,t-muconic acid) which reflect recent exposure (hours to days), SPC-Hb adducts accumulate over the 120-day lifespan of the erythrocyte. This integration of exposure over time makes them the "gold standard" for assessing chronic low-level benzene toxicity.

This guide details the mechanistic formation of SPC adducts at the molecular level, specifically targeting the β-Cys93 residue, and provides a validated, self-consistent protocol for their extraction and quantification using LC-MS/MS.

Mechanistic Foundation: The Electrophilic Attack

The formation of S-phenylcysteine adducts is not a direct reaction with benzene but a consequence of its bioactivation. The causality chain is critical for understanding the specificity of the biomarker.

Metabolic Activation

Benzene is metabolically inert until oxidized by Cytochrome P450 2E1 (CYP2E1) in the liver. The primary unstable intermediate, benzene oxide , is a soft electrophile. While a portion rearranges to phenol or is detoxified by glutathione S-transferases, a fraction escapes the hepatocyte and enters the circulation.

The Hemoglobin "Trap"

Inside the erythrocyte, benzene oxide encounters hemoglobin (Hb). The β-chain Cysteine-93 (βCys93) residue is the most reactive thiol in the Hb tetramer. It is solvent-accessible in the deoxy-state and serves as a nucleophilic "trap" for circulating electrophiles. The benzene oxide ring opens upon nucleophilic attack by the sulfhydryl group of βCys93, forming a covalent thioether bond. This results in the S-phenylated protein adduct.

Pathway Visualization

The following diagram illustrates the transformation from xenobiotic exposure to stable protein adduct.

Figure 1: Mechanistic pathway of benzene bioactivation and S-phenylcysteine adduct formation.

Analytical Methodology: LC-MS/MS Protocol

The quantification of SPC requires the liberation of the modified amino acid from the protein backbone. The following protocol utilizes acid hydrolysis followed by Solid Phase Extraction (SPE) and LC-MS/MS detection.

Experimental Design & Causality

-

Globin Isolation: We precipitate globin rather than using whole blood to remove heme, which can interfere with ionization and foul LC columns.

-

Acid Hydrolysis (6M HCl): While enzymatic digestion (e.g., Pronase) is gentler, SPC is chemically stable under standard acid hydrolysis conditions (110°C). Acid hydrolysis is faster and more reproducible for total amino acid release.

-

Internal Standardization: Isotope dilution with [^2H_5]-S-phenylcysteine is mandatory to correct for hydrolysis losses and matrix effects during ESI.

Step-by-Step Protocol

Phase A: Globin Preparation

-

Lysis: Mix 1 mL whole blood with 3 mL distilled water. Freeze-thaw once to ensure complete lysis.

-

Precipitation: Add the lysate dropwise to 40 mL of cold acidic acetone (acetone:conc. HCl, 98:2 v/v) while stirring.

-

Wash: Centrifuge at 3,000 x g for 10 min. Discard supernatant (heme). Wash the pellet 3x with pure cold acetone.

-

Dry: Dry the white globin pellet under a gentle stream of nitrogen.

Phase B: Hydrolysis & Extraction

-

Hydrolysis: Weigh 10 mg of dried globin into a hydrolysis vial. Add 10 ng of Internal Standard ([^2H_5]-SPC). Add 1 mL of 6M HCl.

-

Incubation: Seal under nitrogen/vacuum and incubate at 110°C for 24 hours .

-

Conditioning: Evaporate HCl under nitrogen. Reconstitute in 1 mL water.

-

SPE Cleanup (Oasis HLB or C18):

-

Condition: 1 mL Methanol -> 1 mL Water.

-

Load: Reconstituted hydrolysate.

-

Wash: 1 mL 5% Methanol in water (removes salts/polar amino acids).

-

Elute: 1 mL 100% Methanol (elutes hydrophobic SPC).

-

-

Reconstitution: Evaporate eluate and reconstitute in 100 µL Mobile Phase A.

Phase C: LC-MS/MS Parameters

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 2.1 x 100 mm, 1.8 µm).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: 5% B to 95% B over 10 mins.

-

Ionization: ESI Positive Mode.

Quantitative Data Structure

The following transitions are selected based on the fragmentation of the S-phenyl bond and the amino acid backbone.

| Analyte | Precursor Ion (m/z) | Product Ion (Quant) | Product Ion (Qual) | Collision Energy (V) |

| S-Phenylcysteine (SPC) | 198.1 [M+H]⁺ | 109.1 [Ph-S]⁺ | 181.1 [M-NH₃]⁺ | 15 - 20 |

| [^2H_5]-SPC (IS) | 203.1 [M+H]⁺ | 114.1 [d5-Ph-S]⁺ | 186.1 [M-NH₃]⁺ | 15 - 20 |

Table 1: MRM Transitions for SPC Analysis. The 109 m/z fragment corresponds to the thiophenol moiety, highly specific to the adduct structure.

Workflow Visualization

This diagram outlines the operational flow from clinical sampling to data acquisition, highlighting critical control points.

Figure 2: End-to-end experimental workflow for SPC-Hb analysis.

Scientific Validation & Quality Control

To ensure Trustworthiness and Integrity of the data, the following criteria must be met:

-

Linearity: The method typically demonstrates linearity from 1 pmol/mg to 500 pmol/mg globin.

-

Recovery: Acid hydrolysis yields >90% recovery of SPC compared to enzymatic digestion, provided oxygen is excluded during heating to prevent sulfoxide formation.

-

Stability: SPC is stable in isolated globin stored at -20°C for >1 year. However, repeated freeze-thaw cycles of whole blood should be minimized to prevent proteolysis before globin isolation.

References

-

Bechtold, W. E., et al. (1992). S-phenylcysteine formation in hemoglobin as a biological exposure index to benzene. Archives of Toxicology. Link

-

Yeowell-O'Connell, K., et al. (1998). Hemoglobin and albumin adducts of benzene oxide among workers exposed to high levels of benzene. Carcinogenesis. Link

-

Waidyanatha, S., et al. (2004). Measurement of hemoglobin and albumin adducts of naphthalene and benzene in human blood. Chemico-Biological Interactions. Link

-

Rappaport, S. M., et al. (2002). Albumin adducts of benzene oxide and benzoquinone as markers of exposure to benzene. Cancer Epidemiology, Biomarkers & Prevention. Link

-

Lin, Y. S., et al. (2007). Application of hemoglobin adducts as biomarkers for human exposure to benzene. Journal of Toxicology and Environmental Health. Link

An In-depth Technical Guide to the Aqueous and Organic Solubility of S-Phenyl-DL-cysteine-3,3-d2

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

This guide provides a comprehensive technical overview of the solubility characteristics of S-Phenyl-DL-cysteine-3,3-d2, a deuterated analog of S-Phenyl-DL-cysteine. In the realm of drug discovery and development, understanding a compound's solubility in both aqueous and organic media is a critical determinant of its therapeutic potential, influencing everything from formulation strategies to bioavailability. This document delves into the theoretical underpinnings of solubility, collates available data for structurally related compounds, and presents robust experimental protocols for the precise determination of solubility, empowering researchers to make informed decisions in their work.

Introduction: The Significance of Solubility in Pharmaceutical Sciences

Solubility, the property of a solute to dissolve in a solvent to form a homogeneous solution, is a cornerstone of pharmaceutical development. For a drug to be effective, it must first be in a dissolved state to be absorbed and reach its target in the body. S-Phenyl-DL-cysteine and its deuterated counterpart are of interest in various research contexts, including as intermediates in the synthesis of pharmaceutically active compounds.[] The introduction of deuterium at the 3,3-position of the cysteine backbone is a strategic modification aimed at potentially altering the metabolic profile of the molecule. While primarily investigated for its effects on pharmacokinetics, this isotopic substitution can also subtly influence physicochemical properties like solubility.[2][3]

This guide will navigate the complexities of predicting and determining the solubility of S-Phenyl-DL-cysteine-3,3-d2, providing a framework for its characterization in both aqueous and organic solvent systems.

Theoretical Framework: Physicochemical Drivers of Solubility

The solubility of a molecule is governed by a delicate interplay of its intrinsic properties and the characteristics of the solvent. For S-Phenyl-DL-cysteine-3,3-d2, the key determinants include its crystal lattice energy, molecular polarity, hydrogen bonding capacity, and the influence of the phenyl and deuterated methylene groups.

Molecular Structure and Polarity

S-Phenyl-DL-cysteine is an amino acid derivative featuring a hydrophilic amino acid backbone (glycine core with a thiol substituent) and a lipophilic phenyl group attached to the sulfur atom. This amphipathic nature suggests a complex solubility profile. The presence of the carboxylic acid and amino groups allows for ionization and hydrogen bonding, favoring solubility in polar, protic solvents like water. Conversely, the bulky, nonpolar phenyl group enhances its affinity for organic solvents.

The Impact of the Phenyl Group

The introduction of a phenyl group to the cysteine thiol is expected to significantly decrease aqueous solubility compared to the parent amino acid, L-cysteine. L-cysteine is known to be freely soluble in water.[4] The large, hydrophobic surface area of the phenyl ring disrupts the hydrogen-bonding network of water, leading to an unfavorable entropy change upon dissolution. In organic solvents, the phenyl group's ability to engage in van der Waals interactions and potential π-π stacking will likely enhance solubility, particularly in aromatic or moderately polar solvents.

The Deuterium Isotope Effect on Solubility

The replacement of two hydrogen atoms with deuterium at the C-3 position introduces subtle changes to the molecule's vibrational modes and intermolecular interactions. While the electronic properties remain largely unchanged, the C-D bond is slightly shorter and stronger than the C-H bond. This can lead to minor alterations in van der Waals forces and hydrogen bond strengths.[5]

Recent studies have shown that deuterium incorporation can, in some cases, increase the aqueous solubility of a drug. For instance, the solubility of flurbiprofen-d8 was found to be twice that of its non-deuterated counterpart.[2] This was attributed to a lower melting point and heat of fusion for the deuterated compound, suggesting a less stable crystal lattice that is more easily disrupted by the solvent.[2] Therefore, it is plausible that S-Phenyl-DL-cysteine-3,3-d2 may exhibit a slightly higher aqueous solubility than its non-deuterated form, although experimental verification is essential.

Visualizing Key Molecular Interactions

To better understand the factors influencing solubility, the following diagram illustrates the key intermolecular forces at play for S-Phenyl-DL-cysteine in an aqueous environment.

Caption: Intermolecular interactions of S-Phenyl-DL-cysteine in water.

Comparative Solubility Data: Insights from Analogous Compounds

Solubility of L-Cysteine

L-cysteine serves as a crucial reference point. Its high polarity due to the free amino and carboxyl groups, along with the thiol group, results in significant aqueous solubility.

| Solvent System | Solubility | Reference |

| Water | Very soluble | [4] |

| Ethanol | Limited solubility | [4] |

| n-Butanol | Limited solubility (10⁻⁵ magnitude at 293.15 K) | [4] |

| Isobutanol | Limited solubility (10⁻⁵ magnitude at 293.15 K) | [4] |

| sec-Butanol | Limited solubility (10⁻⁵ magnitude at 293.15 K) | [4] |

| Ethyl Acetate | Limited solubility (10⁻⁵ magnitude at 293.15 K) | [4] |

| Acetonitrile | Limited solubility (10⁻⁵ magnitude at 293.15 K) | [4] |

The drastic drop in solubility in less polar organic solvents highlights the dominance of the hydrophilic character of L-cysteine.

Qualitative Solubility of S-Phenyl-L-cysteine

For the non-deuterated S-Phenyl-L-cysteine, qualitative data indicates it is "sparingly soluble" in water.[] This is consistent with the theoretical expectation that the addition of the hydrophobic phenyl group would significantly reduce aqueous solubility compared to L-cysteine.

Experimental Determination of Solubility: Protocols and Best Practices

Given the lack of quantitative data, experimental determination of the solubility of S-Phenyl-DL-cysteine-3,3-d2 is paramount. The choice of method depends on the stage of research, available resources, and the desired level of accuracy.

Thermodynamic vs. Kinetic Solubility

It is crucial to distinguish between thermodynamic and kinetic solubility.[6]

-

Thermodynamic solubility is the true equilibrium solubility of a compound in a saturated solution. It is a fundamental physicochemical property.

-

Kinetic solubility is determined by adding a concentrated stock solution of the compound (typically in DMSO) to an aqueous buffer and measuring the concentration at which precipitation occurs.[7] This method is faster and more amenable to high-throughput screening (HTS) but can overestimate the true solubility.[7]

For a comprehensive understanding, determining the thermodynamic solubility is recommended.

Workflow for Thermodynamic Solubility Determination

The following diagram outlines a robust workflow for determining the thermodynamic solubility of S-Phenyl-DL-cysteine-3,3-d2.

Caption: Shake-Flask method for thermodynamic solubility.

Recommended Protocol: The Shake-Flask Method for Thermodynamic Solubility

The shake-flask method is the gold standard for determining thermodynamic solubility.[8]

Materials:

-

S-Phenyl-DL-cysteine-3,3-d2 (solid)

-

Selected aqueous and organic solvents (e.g., purified water, phosphate-buffered saline (PBS) pH 7.4, methanol, ethanol, acetonitrile, dimethyl sulfoxide (DMSO))

-

Glass vials with screw caps

-

Orbital shaker or rotator with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE or PVDF)

-

High-performance liquid chromatography (HPLC) system with UV detector or a liquid chromatography-mass spectrometry (LC-MS) system

-

Analytical balance

Procedure:

-

Preparation of Vials: Add an excess amount of solid S-Phenyl-DL-cysteine-3,3-d2 to several vials for each solvent to be tested. The excess solid is crucial to ensure a saturated solution is achieved.

-

Solvent Addition: Add a known volume of the desired solvent to each vial.

-

Equilibration: Seal the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25 °C or 37 °C). Agitate the samples for a predetermined period (typically 24 to 48 hours) to ensure equilibrium is reached. It is advisable to take samples at different time points (e.g., 24, 48, and 72 hours) to confirm that the concentration has plateaued.[8]

-

Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Alternatively, centrifuge the vials to pellet the undissolved solid.

-

Sample Collection: Carefully withdraw an aliquot of the supernatant. To remove any remaining particulate matter, filter the aliquot through a syringe filter.

-

Quantification: Analyze the concentration of S-Phenyl-DL-cysteine-3,3-d2 in the filtered supernatant using a validated analytical method, such as HPLC-UV or LC-MS. Prepare a standard curve with known concentrations of the compound to accurately quantify the solubility.

High-Throughput Screening (HTS) for Kinetic Solubility

For earlier stages of drug discovery where rapid screening of multiple compounds or conditions is necessary, HTS methods for kinetic solubility can be employed.[9][10] Laser nephelometry, which measures light scattering from precipitated particles, is a common HTS technique.[11]

Data Interpretation and Application in Drug Development

The experimentally determined solubility data for S-Phenyl-DL-cysteine-3,3-d2 will provide critical insights for its potential applications.

-

Aqueous Solubility (e.g., in PBS pH 7.4): This is a key indicator of potential oral bioavailability. Poor aqueous solubility can be a major hurdle for drug absorption and may necessitate formulation strategies such as the use of co-solvents, surfactants, or amorphous solid dispersions.

-

Organic Solvent Solubility: This information is vital for designing synthetic routes, purification processes (e.g., crystallization), and for preparing stock solutions for in vitro assays. A good understanding of solubility in solvents like DMSO, ethanol, and acetonitrile is essential for laboratory handling and experimentation.

Conclusion and Future Directions

While a definitive quantitative solubility profile for S-Phenyl-DL-cysteine-3,3-d2 requires experimental determination, this guide provides a robust framework for approaching this challenge. By understanding the underlying physicochemical principles, leveraging data from analogous compounds, and employing rigorous experimental protocols, researchers can accurately characterize the solubility of this deuterated molecule. Such data is indispensable for advancing the scientific understanding and potential therapeutic applications of S-Phenyl-DL-cysteine derivatives. Future work should focus on the experimental validation of the predicted solubility trends and further investigation into the subtle yet potentially significant effects of deuterium substitution on the solid-state properties and intermolecular interactions of this compound.

References

-

PubChem. (n.d.). L-(+)-Cysteine. National Center for Biotechnology Information. Retrieved from [Link]

- Uto, Y., et al. (2023). Impact of multiple H/D replacements on the physicochemical properties of flurbiprofen. RSC Medicinal Chemistry, 14(5), 923-930.

- Garakani, A., et al. (2020).

-

Brittain, H. G. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review. Retrieved from [Link]

- Gervasi, M. F., et al. (2022). Towards the prediction of drug solubility in binary solvent mixtures at various temperatures using machine learning. Scientific Reports, 12(1), 18884.

- Bevan, C. D., & Lloyd, R. S. (2000). A High-Throughput Screening Method for the Determination of Aqueous Drug Solubility Using Laser Nephelometry in Microtiter Plates. Analytical Chemistry, 72(8), 1781-1787.

- Bartik, K., & Ceulemans, A. (2006). Deuterium isotope effects on noncovalent interactions between molecules. Journal of Physical Organic Chemistry, 19(10), 713-722.

- Bergström, C. A., et al. (2014). Computational prediction of drug solubility in water-based systems: Qualitative and quantitative approaches used in the current drug discovery and development setting. Journal of Pharmaceutical Sciences, 103(9), 2647-2660.

- Malde, A. K., et al. (2011). Computational prediction of drug solubility in water-based systems: qualitative and quantitative approaches used in the current drug discovery and development setting. Journal of medicinal chemistry, 54(10), 3267-3281.

- Mutlib, A. E. (2023). Deuterium in drug discovery: progress, opportunities and challenges. Nature Reviews Drug Discovery, 22(6), 475-494.

- Verevkin, S. P., et al. (2018). New experimental melting properties as access for predicting amino-acid solubility. Physical Chemistry Chemical Physics, 20(27), 18260-18268.

- Alsenz, J., & Kansy, M. (2007). High throughput solubility measurement in drug discovery and development. Advanced Drug Delivery Reviews, 59(7), 546-567.

- Gajewicz, A., & Puzyn, T. (2015). Deuterium Isotope Effects on Hydrophobic Interactions: The Importance of Dispersion Interactions in the Hydrophobic Phase.

- Yoshizawa, T., et al. (2021). Solubility Parameters of Amino Acids on Liquid–Liquid Phase Separation and Aggregation of Proteins. Frontiers in Molecular Biosciences, 8, 687862.

- Drozd, G. T., et al. (2017). Estimating aqueous solubility and hygroscopicity of amino acid particles with COSMOtherm. Atmospheric Chemistry and Physics, 17(1), 25-39.

-

PubChem. (n.d.). S-phenyl-D-cysteine. National Center for Biotechnology Information. Retrieved from [Link]

- Gottlieb, H. E., et al. (1997). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. The Journal of Organic Chemistry, 62(21), 7512-7515.

- Bery, A. K., et al. (2023). Modulation of the 14-3-3σ/C-RAF “Auto”inhibited Complex by Molecular Glues. Journal of the American Chemical Society, 145(50), 27368-27381.

- Szeliga, J., et al. (2022). Structural and Functional Studies of S-(2-Carboxyethyl)-L-Cysteine and S-(2-Carboxyethyl)-l-Cysteine Sulfoxide. International Journal of Molecular Sciences, 23(16), 9390.

- Kodera, Y., et al. (2018). Chemical and Biological Properties of S-1-Propenyl-ʟ-Cysteine in Aged Garlic Extract. Molecules, 23(9), 2229.

- Taylor, L. S. (2008). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies, 15(4), 6-11.

-

PubChem. (n.d.). DL-cysteine. National Center for Biotechnology Information. Retrieved from [Link]

Sources

- 2. Impact of multiple H/D replacements on the physicochemical properties of flurbiprofen - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cysteine (Cys) Amino Acid Guide - Creative Peptides [creative-peptides.com]

- 5. researchgate.net [researchgate.net]

- 6. Identifying cysteine residues susceptible to oxidation by photoactivatable atomic oxygen precursors using a proteome-wide analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Highly efficient preparation of active S-phenyl-L-cysteine with tryptophan synthase using a chemoenzymatic method - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Physical, chemical, and biological properties of s-allylcysteine, an amino acid derived from garlic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. DL-cysteine | C3H7NO2S | CID 594 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Sequence-based prediction of the solubility of peptides containing non-natural amino acids | bioRxiv [biorxiv.org]

Executive Summary: The "Gold Standard" for Benzene Biomonitoring

Technical Guide: Safety, Handling, & Application of Deuterated S-Phenylcysteine

Deuterated S-phenylcysteine (specifically S-(phenyl-d5)-L-cysteine ) is a critical stable isotope-labeled internal standard (SIL-IS) used in the quantitative analysis of benzene exposure. While benzene is a known Group 1 Carcinogen, its metabolic signatures—specifically the formation of S-phenylcysteine (SPC) adducts in hemoglobin and albumin—provide a retrospective window into exposure history.

This guide moves beyond the generic "Caution: Substance Not Fully Tested" found in standard Safety Data Sheets (SDS). It integrates the physicochemical realities of handling deuterated amino acid conjugates with the rigorous demands of GLP (Good Laboratory Practice) bioanalysis.

Chemical Identification & Physicochemical Core

Unlike generic reagents, the value of this compound lies in its isotopic purity and structural integrity.

| Property | Specification | Technical Note |

| Chemical Name | S-(Phenyl-d5)-L-cysteine | The phenyl ring is fully deuterated ( |

| CAS Number | 34317-61-8 (Unlabeled Parent) | Deuterated forms often lack unique CAS; refer to parent + isotope spec. |

| Molecular Formula | Mass shift of +5 Da relative to native SPC. | |

| Molecular Weight | ~202.27 g/mol | Parent MW (197.25) + 5.03 (5x Deuterium). |

| Solubility | Water (Low pH), Methanol | Solubility increases significantly in dilute HCl or NaOH. |

| Isotopic Purity | Critical to prevent "cross-talk" in MS/MS channels. | |

| pKa Values | Similar to Cysteine; zwitterionic at neutral pH. |

Hazard Identification & Toxicology (The SDS Core)

While S-phenylcysteine is a metabolite of benzene, it represents a detoxification product (via the mercapturic acid pathway). Therefore, its toxicity profile differs fundamentally from the parent xenobiotic.

Toxicological Assessment

-

Acute Toxicity: Low. The compound is an amino acid conjugate. Unlike benzene, it is non-volatile and does not possess the same alkylating potential once the sulfur is conjugated to the phenyl ring.

-

Target Organs: The kidney is the primary route of excretion (as S-phenylmercapturic acid). High doses in animal models suggest potential nephrotoxicity only at massive concentrations irrelevant to analytical standards.

-

Carcinogenicity: Not classified as a carcinogen. It is the product of the body's attempt to neutralize the benzene radical.

GHS Classification (Derived)

-

Signal Word: Warning

-

Hazard Statements:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation (dust inhalation).

-

-

Precautionary Principle: Treat as a bioactive reference standard. Avoid inhalation of dusts.

Handling, Storage, & Stability Protocols

The primary risk with deuterated S-phenylcysteine is not toxicity to the scientist, but chemical instability leading to experimental failure. The sulfur atom is prone to oxidation, and the deuterium label represents a high economic value that must be preserved.

The "Self-Validating" Handling Protocol

This protocol ensures that the integrity of the standard is verified before valuable samples are processed.

-

Reconstitution:

-

Solvent: Use degassed 0.1 M HCl or 50% Methanol/Water. Reason: Acidic conditions stabilize the thiol ether linkage; degassing prevents S-oxidation to the sulfoxide (S=O).

-

Concentration: Prepare a high-concentration stock (e.g., 1 mg/mL) to minimize surface adsorption losses.

-

-

Storage:

-

Temperature: -20°C or -80°C.

-

Container: Amber glass vials with PTFE-lined caps. Reason: Protects from light-induced photo-oxidation.

-

Atmosphere: Overlay with Argon or Nitrogen gas before sealing.

-

-

Validation Step (The "Check"):

-

Before every batch analysis, inject the IS alone (blank + IS).

-

Pass Criteria: Signal at

203 -

Why? If the unlabeled signal is high, your standard has degraded or is isotopically impure, which will falsely elevate your calculated benzene exposure levels.

-

Emergency Response

-

Inhalation: Move to fresh air. The compound is a solid dust; standard particulate masks (N95) are sufficient.

-

Skin Contact: Wash with soap and water. No specific antidote is required; treat as a mild irritant.

-

Spill: Sweep up to recover the solid if possible (due to cost). If in solution, absorb with inert material.

Biological Context & Mechanism

To understand why this SDS is critical, one must visualize the metabolic pathway. S-phenylcysteine is the bridge between Benzene inhalation and the urinary biomarker S-Phenylmercapturic Acid (SPMA).

Figure 1: The metabolic fate of Benzene. The deuterated standard (S-Phenyl-d5-Cysteine) is added during the "Acid Hydrolysis" step to quantify the total burden of benzene exposure.

Analytical Workflow Visualization

The following diagram illustrates the workflow where the Safety and Handling protocols are applied.

Figure 2: Analytical workflow emphasizing the critical control points for the Deuterated Standard.

References

-

National Toxicology Program (NTP). (2024). Report on Carcinogens, Fifteenth Edition: Benzene. U.S. Department of Health and Human Services. [Link]

-

Centers for Disease Control and Prevention (CDC). (2020). Biomonitoring Summary: Benzene. National Biomonitoring Program. [Link]

-

Bechtold, W. E., & Strunk, M. R. (1996). S-Phenylcysteine formation in hemoglobin as a biological exposure index to benzene. Archives of Toxicology, 70(11), 764-769. [Link]

-

PubChem. (2024). Compound Summary: S-Phenylmercapturic acid.[1][2][3] National Library of Medicine. [Link]

Sources

Methodological & Application

GC-MS analysis of S-phenylcysteine t-BDMS derivatives

Application Note: High-Sensitivity GC-MS Quantitation of S-Phenylcysteine via t-BDMS Derivatization

Abstract & Introduction

S-Phenylcysteine (SPC) is a critical biomarker utilized in toxicological studies to assess exposure to benzene.[1] Benzene is metabolized in the liver to benzene oxide, which forms adducts with cysteine residues in hemoglobin and albumin.[1] Upon acid hydrolysis of these proteins, SPC is released.

While traditional amino acid analysis often utilizes trimethylsilyl (TMS) derivatization, this Application Note details the superior tert-butyldimethylsilyl (t-BDMS) derivatization method.

Why t-BDMS?

-

Hydrolytic Stability: t-BDMS derivatives are significantly more stable against moisture than TMS analogs (approx.

times more stable), allowing for robust autosampler stability. -

Spectral Specificity (The "M-57" Effect): Electron Ionization (EI) of t-BDMS derivatives yields a dominant high-mass fragment ion

, resulting from the loss of a tert-butyl group. This concentrates ion current into a single high-mass peak, drastically improving sensitivity in Selected Ion Monitoring (SIM) mode compared to the fragmented spectra of TMS derivatives.

Chemical Principle & Reaction Mechanism

The derivatization process targets the active protons on the amino (

Reaction Stoichiometry:

-

Analyte: S-Phenylcysteine (

, MW: 197.25 Da) -

Product: N,O-bis(tert-butyldimethylsilyl)-S-phenylcysteine (Di-t-BDMS-SPC)

Mechanism:

The reaction replaces the active hydrogens with t-BDMS groups (

Fragmentation Logic (EI Source):

The molecular ion (

This m/z 368 ion is the target for quantification.

Workflow Visualization

The following diagram outlines the critical path from biological sample to data acquisition.

Caption: Operational workflow for the isolation and derivatization of S-phenylcysteine from biological matrices.

Materials & Methods

Reagents

-

S-Phenylcysteine Standard:

98% purity. -

Internal Standard (IS):

-S-Phenylcysteine (phenyl ring deuterated) or S-Benzylcysteine. -

Derivatization Agent: MTBSTFA + 1% TBDMCS (TBDMCS acts as a catalyst).

-

Solvents: Anhydrous Acetonitrile (ACN) or Ethyl Acetate.

-

SPE Cartridges: Strong Cation Exchange (SCX), e.g., Bond Elut SCX.

Instrumentation (GC-MS Parameters)

| Parameter | Setting |

| Column | DB-5ms or equivalent (30m |

| Carrier Gas | Helium, Constant Flow (1.0 mL/min) |

| Inlet Temp | 280°C |

| Injection Mode | Splitless (1 |

| Transfer Line | 290°C |

| Ion Source | EI (70 eV), 230°C |

| Quadrupole | 150°C |

Oven Program:

-

Initial: 100°C (Hold 1 min)

-

Ramp 1: 20°C/min to 200°C

-

Ramp 2: 10°C/min to 300°C (Hold 5 min) Total Runtime: ~16 minutes

Detailed Protocol

Step 1: Sample Hydrolysis & Cleanup

Note: If analyzing free amino acids, skip hydrolysis.

-

Hydrolysis: Incubate protein sample (globin/albumin) in 6M HCl at 110°C for 24 hours in a sealed, evacuated vial.

-

Internal Standard: Spike

-SPC into the hydrolysate. -

SPE: Condition SCX cartridge with methanol and water. Load hydrolysate.[6] Wash with 0.1M HCl (removes neutrals/anions). Elute amino acids (including SPC) with 2M

in 20% methanol.

Step 2: Drying (CRITICAL)

-

Evaporate the eluate to absolute dryness under a stream of nitrogen at 40°C.

-

Azeotropic Drying: Add 100

L of dichloromethane and re-evaporate to ensure trace water removal. Moisture will hydrolyze the MTBSTFA reagent.

Step 3: Derivatization

-

Add 50

L anhydrous Acetonitrile . -

Add 50

L MTBSTFA + 1% TBDMCS . -

Cap the vial tightly (PTFE-lined cap).

-

Vortex for 10 seconds.

-

Heat at 90°C for 60 minutes.

-

Expert Insight: Steric hindrance at the secondary amine requires this higher temperature/time compared to primary amines. 60°C is often insufficient for quantitative N-silylation of SPC.

-

-

Cool to room temperature. Transfer to autosampler vial inserts.

Step 4: GC-MS Acquisition

Acquire data in SIM Mode for maximum sensitivity.

| Analyte | Ret Time (approx) | Quant Ion (m/z) | Qualifier Ions (m/z) |

| SPC-di-tBDMS | 12.4 min | 368.2 | 425.2 ( |

| 12.3 min | 373.2 | 430.2 ( |

Results & Interpretation

Fragmentation Pathway

The mass spectrum of SPC-di-tBDMS is dominated by the

-

m/z 425: Molecular Ion (Very low abundance, <1%).

-

m/z 368: Base Peak (100%). Loss of t-butyl group from the silicon atom.

-

m/z 236: Fragment corresponding to the combined loss of the t-butyl group and the carboxyl-tBDMS moiety (

).

Linearity & Limits

-

Linear Range: 0.1 pmol/

L to 100 pmol/ -

LOD: Typically < 50 fmol on-column (S/N > 3).

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Response (m/z 368) | Moisture in sample. | Ensure Step 2 (Drying) is rigorous. Use fresh MTBSTFA. |

| Split Peaks | Incomplete derivatization. | Increase reaction time to 90 min or temp to 100°C. Ensure amine is fully silylated. |

| Column Bleed (m/z 73, 147) | Excess reagent. | Normal. Can be reduced by injecting less volume or using a backflush system. |

| Peak Tailing | Active sites in liner. | Replace inlet liner with a deactivated, wool-packed liner. |